(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-4,4'-dicyclohexyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and cyclohexyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multiple steps, including the formation of imidazole rings and the introduction of tert-butyl and cyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole can be used as an additive in materials science to enhance the properties of polymers and coatings. Its stability and reactivity make it a valuable component in the development of advanced materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S,5R,5’R)-2,2’-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-dicyclohexyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole stands out due to its unique combination of tert-butyl and cyclohexyl groups, which confer specific steric and electronic properties. These features make it particularly effective in certain applications, such as catalysis and material science, where stability and reactivity are crucial.
Properties
Molecular Formula |
C38H54N4 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
(4S)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-cyclohexyl-4,5-dihydroimidazol-2-yl]-4-cyclohexyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C38H54N4/c1-37(2,3)29-19-13-21-31(23-29)41-25-33(27-15-9-7-10-16-27)39-35(41)36-40-34(28-17-11-8-12-18-28)26-42(36)32-22-14-20-30(24-32)38(4,5)6/h13-14,19-24,27-28,33-34H,7-12,15-18,25-26H2,1-6H3/t33-,34-/m1/s1 |
InChI Key |
NMMHJRBJYFVELK-KKLWWLSJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C(C)(C)C)C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
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